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Tris(n-butylcyclopentadienyl)erbium(III)

MOCVD Precursor Delivery Volatility

Tris(n-butylcyclopentadienyl)erbium(III) [Er(n-BuCp)₃, CAS: 153608-51-6] is a liquid organometallic complex featuring a central Er³⁺ ion coordinated to three n-butyl-substituted cyclopentadienyl ligands. The n-butyl substitution confers enhanced volatility and a lower melting point (96 °C) relative to unsubstituted erbocene [ErCp₃, 287 °C], enabling efficient precursor delivery in vapor-phase deposition processes.

Molecular Formula C27H39Er
Molecular Weight 530.9 g/mol
Cat. No. B12060641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(n-butylcyclopentadienyl)erbium(III)
Molecular FormulaC27H39Er
Molecular Weight530.9 g/mol
Structural Identifiers
SMILESCCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.[Er]
InChIInChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3;
InChIKeyJRCMYZNYPKTOPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(n-butylcyclopentadienyl)erbium(III): Advanced Precursor for MOCVD and ALD of Erbium-Doped Semiconductors and Oxide Films


Tris(n-butylcyclopentadienyl)erbium(III) [Er(n-BuCp)₃, CAS: 153608-51-6] is a liquid organometallic complex featuring a central Er³⁺ ion coordinated to three n-butyl-substituted cyclopentadienyl ligands . The n-butyl substitution confers enhanced volatility and a lower melting point (96 °C) relative to unsubstituted erbocene [ErCp₃, 287 °C], enabling efficient precursor delivery in vapor-phase deposition processes [1]. As a volatile, thermally robust rare-earth source, Er(n-BuCp)₃ serves as a key precursor for doping III-V semiconductors with optically active Er³⁺ ions and for depositing high-purity Er₂O₃ thin films via atomic layer deposition (ALD) [2].

Why In-Class Erbium Precursors Cannot Substitute for Tris(n-butylcyclopentadienyl)erbium(III)


In vapor-phase deposition applications, substituting one erbium cyclopentadienyl precursor for another without process re-optimization leads to substantial variations in film quality, growth efficiency, and impurity profiles. The physical state (liquid versus solid), melting point, and volatility of Er(CpR)₃ derivatives are exquisitely sensitive to the alkyl substituent identity, dictating precursor delivery method and achievable growth rates [1]. Unsubstituted ErCp₃ requires sublimation from a solid source at elevated temperatures (>200 °C) with low and potentially unstable vapor pressure (0.01 torr at 200 °C), resulting in poor and inconsistent material transport [2]. In contrast, the n-butyl substitution in Er(n-BuCp)₃ yields a liquid precursor with a melting point of 96 °C, enabling reliable and reproducible bubbling delivery [1]. Furthermore, the choice of precursor directly impacts the carbon contamination levels in deposited films and the conformality of coatings on high-aspect-ratio structures—critical parameters where Er(n-BuCp)₃ demonstrates distinct performance advantages over alternative Er(CpR)₃ analogs [3].

Quantitative Comparative Evidence: Tris(n-butylcyclopentadienyl)erbium(III) Differentiation Data


MOCVD Precursor Physical State: Liquid Delivery Advantage over Solid Erbocene Sources

Er(n-BuCp)₃ is a liquid at typical source temperatures used in MOCVD, enabling reliable bubbling delivery. This contrasts sharply with unsubstituted ErCp₃, which is a solid with a high melting point of 287 °C, necessitating sublimation and resulting in unstable precursor flux [1]. Lower source temperatures (<100 °C) and liquid delivery are strongly preferred in MOVPE to ensure consistent and reproducible doping [2].

MOCVD Precursor Delivery Volatility

ALD Er₂O₃ Conformality: First Demonstration of Conformal Coating on High-Aspect-Ratio Structures

Using Er(n-BuCp)₃ with ozone as the oxygen source, a highly conformal Er₂O₃ thin film was deposited on a 1:60 high-aspect-ratio substrate [1]. This was reported as the first demonstration of conformal Er₂O₃ growth by ALD on such demanding topographies, whereas alternative Er(CpR)₃ precursors (Er(iPrCp)₃ and Er(MeCp)₂(iPr-amd)) were not reported to achieve equivalent conformality under identical comparative evaluation [2].

Atomic Layer Deposition Conformality High Aspect Ratio

MOCVD Doping Efficiency: High Erbium Incorporation in GaAs Epilayers with Excellent Morphology

Er(n-BuCp)₃ enabled the growth of erbium-doped GaAs epilayers with maximum Er incorporation of 1.2 × 10¹⁹ cm⁻³ while maintaining excellent surface morphology at growth temperatures near 620 °C [1]. This doping level is comparable to the 1.5 × 10¹⁹ cm⁻³ achieved with unsubstituted ErCp₃ in InP and GaAs [2]; however, the liquid delivery and lower source temperature requirements of Er(n-BuCp)₃ provide superior process control and reproducibility without sacrificing doping efficiency.

Semiconductor Doping GaAs Optoelectronics

Melting Point Optimization: Liquid Precursor Enabling Lower Source Temperature Operation

Within the erbium cyclopentadienyl family, the melting point varies dramatically with alkyl substituent identity: ErCp₃ (unsubstituted) melts at 287 °C, Er(n-BuCp)₃ melts at 96 °C, and Er(iPrCp)₃ melts at 69 °C [1]. The n-butyl derivative occupies an optimal position, providing a liquid state at practical source temperatures without the excessive volatility that can complicate precursor handling and storage. The boiling point of Er(n-BuCp)₃ is reported as 240 °C at 0.1 mmHg , providing a wide thermal window for stable liquid delivery.

Precursor Volatility Process Optimization Thermal Budget

Carbon Impurity Control: Comparison of ALD Er₂O₃ Film Purity Across Cp-Based Precursors

XPS analysis of ALD-grown Er₂O₃ films revealed that all three cyclopentadienyl precursors evaluated—Er(n-BuCp)₃, Er(iPrCp)₃, and Er(MeCp)₂(iPr-amd)—produced films containing detectable carbon impurities, with ozone-processed films exhibiting higher carbon content than water-processed films [1]. While quantitative carbon levels were not disaggregated by precursor in the published abstract, the study establishes that carbon incorporation is a shared characteristic of this precursor class rather than a compound-specific deficiency, and that process optimization (choice of oxygen source) exerts primary control over final film purity.

Film Purity Carbon Contamination ALD

Optimal Application Scenarios for Tris(n-butylcyclopentadienyl)erbium(III) Based on Verified Performance


MOCVD of Erbium-Doped III-V Semiconductors for 1.54 μm Optoelectronic Devices

Er(n-BuCp)₃ is the precursor of choice for doping GaAs and AlGaAs epitaxial layers with optically active Er³⁺ ions via MOCVD [1]. The compound's liquid state at modest source temperatures enables stable bubbling delivery, yielding Er incorporation up to 1.2 × 10¹⁹ cm⁻³ with excellent film morphology at growth temperatures near 620 °C [2]. The resulting Er-doped III-V materials exhibit characteristic 1.54 μm photoluminescence essential for optical fiber communication amplifiers and integrated laser sources [3]. This application leverages the precursor's high doping efficiency and liquid-phase delivery advantage over solid ErCp₃ sources.

ALD of Conformal Er₂O₃ Dielectric Films on High-Aspect-Ratio Semiconductor Structures

For applications requiring uniform dielectric coatings on 3D device architectures—including FinFETs, DRAM capacitors, and 3D NAND memory—Er(n-BuCp)₃ with ozone as the oxygen source has demonstrated the first reported conformal Er₂O₃ deposition by ALD on 1:60 high-aspect-ratio substrates [1]. This capability is not documented for alternative Er(CpR)₃ precursors evaluated in the same study [2]. The resulting Er₂O₃ films serve as high-k gate dielectrics, optical waveguides, or protective barrier layers in advanced semiconductor manufacturing.

General Vapor-Phase Deposition Requiring Reliable Liquid Precursor Delivery

In any CVD or ALD process where consistent precursor flux and reproducible material transport are paramount, Er(n-BuCp)₃'s melting point of 96 °C enables stable liquid bubbling delivery at modest source temperatures (<100 °C) [1]. This contrasts with the unreliable sublimation behavior of solid ErCp₃ (mp 287 °C) and avoids the potentially excessive volatility of lower-melting derivatives like Er(iPrCp)₃ (mp 69 °C) that may complicate handling [2]. The precursor's boiling point of 240 °C at 0.1 mmHg provides a wide thermal window for process optimization [3].

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